molecular formula C13H22O B14229904 1-(2-Pentylcyclopropyl)pent-4-EN-2-one CAS No. 824392-01-0

1-(2-Pentylcyclopropyl)pent-4-EN-2-one

Cat. No.: B14229904
CAS No.: 824392-01-0
M. Wt: 194.31 g/mol
InChI Key: ZGXYXCBHVQRDQX-UHFFFAOYSA-N
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Description

1-(2-Pentylcyclopropyl)pent-4-EN-2-one is an organic compound with the molecular formula C13H22O It is a cyclopropyl derivative with a pentenone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pentylcyclopropyl)pent-4-EN-2-one can be achieved through several methods. One common approach involves the reaction of a suitable cyclopropyl precursor with a pentenone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2-Pentylcyclopropyl)pent-4-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Pentylcyclopropyl)pent-4-EN-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Pentylcyclopropyl)pent-4-EN-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Penten-2-one: A structurally similar compound with a pentenone group but lacking the cyclopropyl moiety.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.

Uniqueness

1-(2-Pentylcyclopropyl)pent-4-EN-2-one is unique due to the presence of both a cyclopropyl group and a pentenone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

824392-01-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-(2-pentylcyclopropyl)pent-4-en-2-one

InChI

InChI=1S/C13H22O/c1-3-5-6-8-11-9-12(11)10-13(14)7-4-2/h4,11-12H,2-3,5-10H2,1H3

InChI Key

ZGXYXCBHVQRDQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1CC(=O)CC=C

Origin of Product

United States

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